Nickel-61

概要

説明

Nickel-61 is an isotope of Nickel (Ni) with 28 protons and 33 neutrons . It is a stable isotope with a nuclear spin of 3/2- . Nickel is a hard, silvery-white metal that forms cubic crystals . It is used in many industries, including the production of stainless steel and other metal alloys .

Synthesis Analysis

Nickel nanoparticles (NiNPs) in the size range of 1–100 nm are synthesized by various methods for research and commercial applications . The synthesis techniques are classified into three main types: top-down, bottom-up, and hybrids of top-down and bottom-up protocols including solvothermal, physical, and chemical approaches .

Molecular Structure Analysis

Nickel is a transition metal having the electronic configuration 2, 8, 16, 2 . It dissolves in ammoniacal solutions in the presence of oxygen forming ammine complex . The detailed reaction mechanisms in the formation of NiNPs, especially for biosynthesis techniques, are extensively described .

Chemical Reactions Analysis

Nickel metal dissolves slowly in dilute sulphuric acid to form the aquated Ni (II) ion and hydrogen, H2 . Nickel sulfide undergoes oxidation in neutral medium at ambient conditions to NiSO4 . Nickel also forms a precipitate with the organic compound dimethylglyoxime, C4H6(NOH)2 .

Physical and Chemical Properties Analysis

This compound has an isotopic mass of 60.931056 u and a nuclear binding energy of 534.66556208 MeV . It has a magnetic dipole moment of -0.74965 μN . Nickel is a hard silver white metal, which forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance .

科学的研究の応用

Nickel Mining and Environmental Issues : Nickel, including isotopes like Ni-61, is crucial in modern infrastructure and technology, significantly used in stainless steel, alloys, electroplating, and rechargeable batteries. The majority of economic resources of nickel come from laterite-type ores, which require complex processing. This has led to increasing energy and greenhouse gas emission costs for nickel production, along with significant environmental impacts in major nickel fields like Sudbury, Canada, and the Taimyr and Kola Peninsulas in Russia (Mudd, 2010).

Nickel in Various Oxidation States : The study of nickel compounds, including those of Ni-61 in different oxidation states, reveals that Ni(i) complexes are less common than Ni(0) and Ni(II) but have been gaining importance. These complexes display a range of structures, reactivity, and magnetic behavior, positioning them at the forefront of current nickel chemistry research (Lin & Power, 2017).

Nickel Hydroxides : Research on nickel hydroxide, a significant material in physics, chemistry, and engineering, particularly in battery technology, discusses its structures, synthesis methods, and physical properties. This research extends to understanding various forms of disorder in nickel hydroxide materials and related substances (Hall et al., 2015).

Human Health Toxicology of Nickel : Nickel and its compounds are widely used in various applications. They are essential to microorganisms and plants but can cause additional exposures to humans and the environment, leading to respiratory cancer, dermatitis, and reproductive effects. Differences in human toxicity of nickel forms correlate with the bioavailability of the Ni2+ ion (Buxton et al., 2019).

Nickel Toxicity in Plants : Nickel is essential for plant growth at low concentrations but becomes toxic at higher levels. It affects seed germination, root and shoot growth, biomass accumulation, chlorosis, necrosis, and various physiological processes. Understanding Ni tolerance mechanisms in plants is crucial, given the increasing environmental Ni concentration (Hassan et al., 2019).

Antiferromagnetism and Conductivity in Nickel Oxide Films : NiO, containing isotopes like Ni-61, is a material of interest due to its antiferromagnetic nature and potential in spintronics. Its nonstoichiometric forms are crucial for various electronics applications including gas sensors, thin-film transistors, and ReRAM devices (Napari et al., 2020).

Nanostructured Nickel Oxide and Electrochemical Behavior : This review summarizes research on nickel oxide, particularly its electrocapacitive properties, making it a promising metal oxide for energy storage applications. Various synthesis methods and its physical properties, including structural, magnetic, electrical, and optical properties, are discussed (Paulose et al., 2017).

Nickel Phytomining from Industrial Wastes : The study explores the feasibility of Ni transfer from industrial waste into plant biomass, supporting recovery processes from bio-ores. It demonstrates the potential of phytomining from galvanic sludge-derived technosols to provide similar Ni yields as from natural ultramafic soils (Tognacchini et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

nickel-61 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHVJJICTQNCMI-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[61Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164216 | |

| Record name | Nickel, isotope of mass 61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.931055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14928-10-0 | |

| Record name | Nickel, isotope of mass 61 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014928100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, isotope of mass 61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

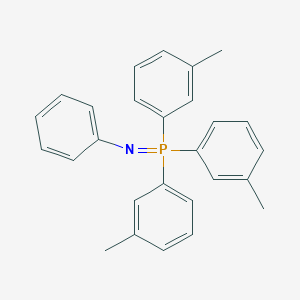

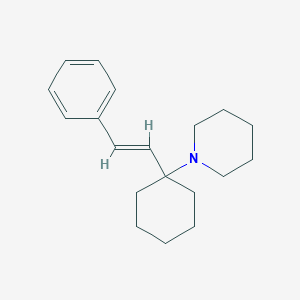

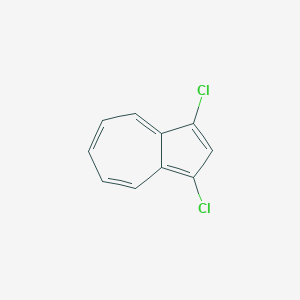

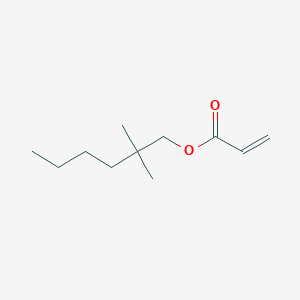

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What makes Nickel-61 useful in studying biological systems?

A: this compound, a stable isotope of nickel with a nuclear spin of 3/2, can be utilized as a spectroscopic probe in biological systems. [] This property allows researchers to investigate the role of nickel in enzymatic reactions and metal-binding sites within organisms. For instance, the presence of octahedrally coordinated Nickel(III) in Methanobacterium bryantii was confirmed by incorporating this compound into the growth medium and observing the resultant nuclear hyperfine structure in electron paramagnetic resonance (EPR) spectra. []

Q2: How has this compound been employed to study electron transfer reactions?

A: this compound's unique nuclear properties make it a valuable tool for examining electron transfer kinetics. Researchers can determine electron-transfer self-exchange rate constants of Nickel(III,II) complexes by observing the broadening of EPR spectral lines caused by the presence of this compound. This method was successfully employed to measure the electron-transfer self-exchange rate constant for the NiIII(H-2Aib3)(H2O)2 and NiII(H-2Aib3)- couple, where Aib3 represents the tripeptide of α-aminoisobutyric acid. [] The study revealed that an axial water molecule bridging the nickel complexes enhanced the electron transfer rate. Replacing this water molecule with pyridine led to a decrease in the exchange rate, highlighting the role of ligand coordination in electron transfer processes. []

Q3: What insights has this compound provided into the structural properties of nickel complexes?

A: this compound Mössbauer spectroscopy has proven instrumental in elucidating the electronic and structural characteristics of various nickel compounds. Researchers have utilized this technique to investigate a range of nickel-containing materials, including Nickel-Palladium alloys [] and nickel-transition metal alloys. [] These studies leverage the sensitivity of the Mössbauer effect to the local electronic environment of the this compound nucleus, offering valuable insights into the bonding and coordination geometry within these materials.

Q4: Can you provide an example of how this compound is used to analyze environmental samples?

A: One study examined the impact of metal pollution in rivers flowing through urban areas. [] While not focusing solely on this compound, the research measured the concentration of various heavy metals, including nickel, in water samples. Elevated nickel levels (61 mg/L) were detected, highlighting the contribution of industrial activities to metal pollution in these ecosystems. [] Although the study did not explicitly specify the use of this compound, isotopic analysis, potentially employing this compound, could be valuable for identifying the specific sources and pathways of nickel contamination in such environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)

![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)